5-(Bromomethyl)-2-(3-fluorophenyl)oxazole 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2097962-55-3
VCID: VC3136302
InChI: InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
SMILES: C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr
Molecular Formula: C10H7BrFNO
Molecular Weight: 256.07 g/mol

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole

CAS No.: 2097962-55-3

Cat. No.: VC3136302

Molecular Formula: C10H7BrFNO

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole - 2097962-55-3

Specification

CAS No. 2097962-55-3
Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
IUPAC Name 5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole
Standard InChI InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Standard InChI Key SBVNKHULZBTVPY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr

Introduction

Chemical Properties and Structure

Structural Features

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole combines several key structural elements that define its chemical behavior:

  • An oxazole core (five-membered heterocycle with oxygen and nitrogen)

  • A bromomethyl (-CH₂Br) substituent at position 5

  • A 3-fluorophenyl group at position 2

The molecular structure exhibits planar geometry around the oxazole ring, with the fluorophenyl group maintaining reasonable coplanarity with the heterocycle to enable extended conjugation. The bromomethyl group extends out of the plane, providing a reactive site for nucleophilic substitution reactions.

Physical Properties

While specific experimental data for 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is limited in the available literature, its physical properties can be estimated based on similar oxazole derivatives:

PropertyExpected ValueBasis for Estimation
Physical AppearanceWhite to off-white crystalline solidCommon for similar oxazoles
Molecular WeightApproximately 270 g/molCalculated from formula C₁₀H₇BrFNO
Melting Point150-175°CBased on similar oxazole derivatives
SolubilityPoorly soluble in water; soluble in organic solvents (ethanol, methanol, DMF, DMSO)Typical for halogenated oxazoles
LogP2.8-3.5Estimated based on structure

The presence of both the bromomethyl group and the fluorophenyl substituent contributes to the compound's lipophilicity, influencing its solubility profile and potential for membrane permeability.

Chemical Reactivity

The reactivity of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole is primarily determined by its functional groups:

  • The bromomethyl group serves as an excellent leaving group, making it reactive toward nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alkoxides.

  • The oxazole ring itself can participate in electrophilic aromatic substitution reactions, though with decreased reactivity compared to benzene due to the electron-withdrawing effect of the heteroatoms.

  • The fluorophenyl group introduces specific electronic effects that can influence the reactivity of the molecule as a whole, primarily through inductive electron-withdrawing effects.

Synthesis Methods

General Synthetic Routes

The synthesis of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole typically follows one of several established routes for oxazole preparation, with subsequent functionalization to introduce the bromomethyl group:

Robinson-Gabriel Synthesis

This approach involves cyclization of α-acylamino ketones under dehydrating conditions:

  • Preparation of an α-acylamino ketone from 3-fluorobenzoyl chloride and an appropriate amino ketone

  • Cyclodehydration using agents such as phosphorus pentoxide or polyphosphoric acid

  • Subsequent bromination of the methyl group at position 5

Van Leusen Reaction

Another potential route involves:

  • Reaction of 3-fluorobenzaldehyde with TosMIC (tosylmethyl isocyanide)

  • Formation of the oxazole ring

  • Functionalization to introduce the bromomethyl group

Specific Reaction Conditions

The bromination step to introduce the bromomethyl group typically employs one of the following methods:

MethodReagentsConditionsAdvantages
Radical BrominationNBS, AIBNCCl₄, reflux, 3-6hHigh selectivity for benzylic positions
Wohl-Ziegler BrominationNBS, benzoyl peroxideCCl₄ or benzene, UV lightGood yields for aromatic methylated compounds
Ionic BrominationBr₂, Lewis acidDCM, 0°C to RTAlternative when radical conditions are problematic

Biological Activity

Antimicrobial Activity

Oxazole derivatives with halogenated substituents have shown antimicrobial properties against various pathogens. The table below summarizes potential activity profiles based on structural analogs:

Target OrganismExpected ActivityStructural Features Contributing to Activity
Gram-positive bacteriaModerate to highHalogenated aryl group, oxazole core
Gram-negative bacteriaLow to moderateLimited by membrane permeability
Fungi (Candida spp.)ModerateLipophilic nature enhances activity

Enzyme Inhibition

The reactive bromomethyl group can potentially form covalent bonds with nucleophilic residues in enzyme active sites, suggesting potential applications as enzyme inhibitors. Fluorinated oxazoles have been investigated as inhibitors of:

  • Kinases (particularly tyrosine kinases)

  • Proteases

  • Cytochrome P450 enzymes

Structure-Activity Relationships

The specific structural features of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole contribute to its potential biological activity in several ways:

  • The bromomethyl group serves as a potential alkylating agent or leaving group for nucleophilic attack

  • The fluorine substituent enhances metabolic stability and can improve binding affinity through hydrogen bonding interactions

  • The oxazole core provides a rigid scaffold that can orient substituents in specific spatial arrangements for optimal target interaction

Research Applications

Role in Medicinal Chemistry

5-(Bromomethyl)-2-(3-fluorophenyl)oxazole has potential applications in medicinal chemistry research:

  • As a versatile intermediate in the synthesis of more complex bioactive compounds

  • In the preparation of chemical probes for target identification

  • For development of covalent inhibitors that can form irreversible bonds with biological targets

The bromomethyl group provides an excellent handle for attaching the compound to various biological substrates or for further functionalization to tune pharmacological properties.

Use as a Synthetic Intermediate

The compound serves as a valuable building block in organic synthesis due to its reactive bromomethyl group, which can undergo various transformations:

Reaction TypeProduct ClassPotential Applications
Nucleophilic substitution with aminesAminomethyl derivativesEnzyme inhibitors, receptor ligands
Substitution with thiolsSulfur-containing analogsMetal-binding agents, antioxidants
Wittig reactionsAlkene-substituted oxazolesConformationally restricted analogs
Metal-catalyzed couplingsArylated/alkylated derivativesStructural diversity generation

Structure-Based Design Applications

The specific arrangement of substituents in 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole makes it suitable for structure-based design applications:

  • The planar oxazole core provides a rigid scaffold for positioning functional groups

  • The 3-fluorophenyl group can engage in π-stacking interactions with aromatic amino acid residues

  • The bromomethyl group creates opportunities for covalent binding studies

These features collectively make the compound valuable for rational drug design and chemical biology investigations.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides essential structural information for 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole. Predicted spectral features include:

¹H NMR

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Oxazole C-4 H7.8-8.0s1H
Aromatic protons7.1-7.7m4H
-CH₂Br4.5-4.7s2H

¹³C NMR

Expected carbon signals include:

  • Oxazole C-2: 160-165 ppm

  • Oxazole C-5: 150-155 ppm

  • Oxazole C-4: 125-130 ppm

  • Aromatic carbons: 115-140 ppm

  • -CH₂Br: 30-35 ppm

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peaks representing the bromine isotope pattern (M⁺ and M+2⁺ in approximately 1:1 ratio)

  • Characteristic fragmentation patterns including loss of bromine

  • Base peak potentially representing the oxazole-fluorophenyl fragment

Infrared Spectroscopy

Key IR absorption bands would include:

  • C=N stretching: 1580-1650 cm⁻¹

  • C-O stretching: 1200-1250 cm⁻¹

  • C-F stretching: 1000-1100 cm⁻¹

  • C-Br stretching: 550-650 cm⁻¹

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